molecular formula C35H36Cl4N4O6S2 B6512769 4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide CAS No. 325987-67-5

4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide

Cat. No.: B6512769
CAS No.: 325987-67-5
M. Wt: 814.6 g/mol
InChI Key: ZNQNVDCXSBTBGB-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide is a useful research compound. Its molecular formula is C35H36Cl4N4O6S2 and its molecular weight is 814.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 814.080088 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide , also known as a sulfamoyl-benzamide derivative, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from diverse research studies to elucidate its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzamide core substituted with bis(2-chloroethyl) sulfamoyl groups. Its chemical formula is C19H19Cl2N3O3S\text{C}_{19}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_3\text{S} with notable properties such as:

  • Molecular Weight : 426.34 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of HepG2 cells with an IC50 value of 1.30 μM , indicating potent anticancer properties compared to standard treatments like SAHA (Suberoylanilide Hydroxamic Acid) .

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)Comparison DrugIC50 (μM)
HepG21.30SAHA17.25
MCF-7<10Doxorubicin0.63-1.32
A549<10Pemetrexed1.26

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of histone deacetylases (HDACs). Specifically, it has been shown to selectively inhibit HDAC3, which plays a crucial role in tumor cell proliferation and survival . The compound promotes apoptosis and causes G2/M phase arrest in the cell cycle, contributing to its antitumor activity.

Antimicrobial Activity

Beyond its anticancer potential, the compound also exhibits antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains, indicating a broad-spectrum antimicrobial activity linked to its sulfamoyl group .

Table 2: Antimicrobial Activity Overview

Microbial StrainActivityReference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Mycobacterium tuberculosisEffective

Case Studies

In a recent study, the compound was evaluated in a xenograft model where it demonstrated a tumor growth inhibition (TGI) of 48.89% compared to control groups . This highlights its potential for clinical applications in cancer therapy.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-[[4-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]phenyl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36Cl4N4O6S2/c36-17-21-42(22-18-37)50(46,47)32-13-5-28(6-14-32)34(44)40-30-9-1-26(2-10-30)25-27-3-11-31(12-4-27)41-35(45)29-7-15-33(16-8-29)51(48,49)43(23-19-38)24-20-39/h1-16H,17-25H2,(H,40,44)(H,41,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQNVDCXSBTBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36Cl4N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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